Cas no 25840-82-8 ((-)-S-Trityl-D-cysteine)

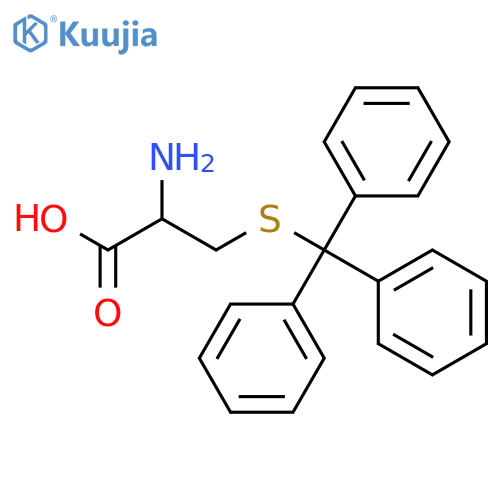

(-)-S-Trityl-D-cysteine structure

商品名:(-)-S-Trityl-D-cysteine

(-)-S-Trityl-D-cysteine 化学的及び物理的性質

名前と識別子

-

- S-Trityl-D-cysteine

- H-D-Cys(Trt)-OH

- (2S)-2-amino-3-tritylsulfanylpropanoic acid

- (S)-2-Amino-3-(tritylthio)propanoic acid

- D-Cysteine,S-(triphenylmethyl)-

- 2-amino-3-[tri(phenyl)methylsulfanyl]propanoic acid

- 2-amino-3-[tri(phenyl)methylthio]propionic acid

- 2-azanyl-3-[tri(phenyl)methylsulfanyl]propanoic acid

- S-trityl-(R)-cysteine

- S-(Triphenylmethyl)-D-cysteine

- H-Cys(Trt)-OH

- D-Cysteine, S-(triphenylmethyl)-

- HMS3677K15

- HMS3413K15

- H-Cys(Trt)-2-Chlorotrityl Resin

- BDBM50198302

- AX8151967

- AB1006965

- ST24035991

- (2S)-2-amino-3-tritylsulfanylpropanoic aci

- AC-19196

- NCGC00159541-01

- S-trityl-d-cys

- 25840-82-8

- MFCD00236948

- NCGC00159541-02

- EN300-7361000

- S-Trityl-D-cysteine (H-D-Cys(Trt)-OH)

- AKOS016842921

- A851298

- (2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid

- HY-W053550

- SCHEMBL6891349

- CHEMBL399251

- DS-16179

- CS-0046195

- FD21277

- BRD-K09774593-001-01-7

- DA-78064

- (-)-S-Trityl-D-cysteine

-

- MDL: MFCD00236948

- インチ: 1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m1/s1

- InChIKey: DLMYFMLKORXJPO-HXUWFJFHSA-N

- ほほえんだ: S(C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 363.1293g/mol

- ひょうめんでんか: 0

- XLogP3: 2

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 7

- どういたいしつりょう: 363.1293g/mol

- 単一同位体質量: 363.1293g/mol

- 水素結合トポロジー分子極性表面積: 88.6Ų

- 重原子数: 26

- 複雑さ: 392

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.232±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 524.7°C at 760 mmHg

- フラッシュポイント: 271.2±30.1 °C

- ようかいど: ほとんど溶けない(0.022 g/l)(25ºC)、

- すいようせい: Sparingly soluble in water 0.022 g/L 25°C.

- PSA: 88.62000

- LogP: 4.82390

(-)-S-Trityl-D-cysteine セキュリティ情報

- シグナルワード:warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: R22

- セキュリティの説明: S22;S24/25

-

危険物標識:

- ちょぞうじょうけん:Keep Cold.

(-)-S-Trityl-D-cysteine 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(-)-S-Trityl-D-cysteine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB259237-5 g |

S-Trityl-D-cysteine (H-D-Cys(Trt)-OH); . |

25840-82-8 | 5g |

€85.90 | 2023-04-27 | ||

| abcr | AB259237-250 g |

S-Trityl-D-cysteine (H-D-Cys(Trt)-OH); . |

25840-82-8 | 250g |

€858.20 | 2023-04-27 | ||

| abcr | AB259237-250g |

S-Trityl-D-cysteine (H-D-Cys(Trt)-OH); . |

25840-82-8 | 250g |

€858.20 | 2025-02-15 | ||

| Fluorochem | 045341-25g |

h-d-cys(trt)-oh |

25840-82-8 | 97% | 25g |

£59.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H192360-1g |

(-)-S-Trityl-D-cysteine |

25840-82-8 | 97% | 1g |

¥40.90 | 2023-09-02 | |

| ChemScence | CS-0046195-10g |

H-D-Cys(Trt)-OH |

25840-82-8 | 99.59% | 10g |

$40.0 | 2022-04-27 | |

| Enamine | EN300-7361000-0.5g |

(2S)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoic acid |

25840-82-8 | 0.5g |

$341.0 | 2023-05-24 | ||

| Fluorochem | 045341-10g |

h-d-cys(trt)-oh |

25840-82-8 | 97% | 10g |

£32.00 | 2022-02-28 | |

| ChemScence | CS-0046195-100g |

H-D-Cys(Trt)-OH |

25840-82-8 | 99.59% | 100g |

$218.0 | 2022-04-27 | |

| Chemenu | CM251763-100g |

H-D-Cys(Trt)-OH |

25840-82-8 | 97% | 100g |

$210 | 2024-07-28 |

(-)-S-Trityl-D-cysteine 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

25840-82-8 ((-)-S-Trityl-D-cysteine) 関連製品

- 2799-07-7(S-Trityl-L-cysteine)

- 2899-66-3(3-benzylsulfanylpropanoic Acid)

- 34317-61-8(S-Phenyl-L-cysteine)

- 2481-10-9((2R)-2-amino-3-(tert-butylsulfanyl)propanoic acid)

- 2544-31-2((2R)-2-Amino-3-(4-methoxyphenyl)methylsulfanylpropanoic Acid)

- 3054-01-1(S-Benzyl-L-cysteine)

- 13189-98-5(Fudosteine)

- 25683-09-4(2-amino-3-(triphenylmethyl)sulfanylpropanoic acid)

- 5191-80-0(H-Cys(Dpm)-Oh)

- 5068-28-0((R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:25840-82-8)(-)-S-Trityl-D-cysteine

清らかである:99%

はかる:100g

価格 ($):199.0